1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F12O5/c9-3(10,1-21)23-5(13,14)7(17,18)25-8(19,20)6(15,16)24-4(11,12)2-22/h21-22H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMDZOWJRVLYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(OC(C(OC(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380798 | |

| Record name | 1H,1H,11H,11H-Perfluorotetraethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330562-44-2 | |

| Record name | 1H,1H,11H,11H-Perfluorotetraethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol

An Essential Fluorinated Building Block for Advanced Material and Drug-Delivery Applications

This guide provides a comprehensive technical overview of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol, CAS number 330562-44-2. It is intended for researchers, chemists, and formulation scientists in the fields of advanced materials, drug development, and biomedical engineering. This document will delve into the compound's unique properties, synthesis, and applications, offering insights grounded in its distinct molecular architecture.

Introduction: The Significance of Fluorinated Diols

This compound belongs to the class of perfluoropolyethers (PFPEs), which are noted for their exceptional chemical inertness, thermal stability, and unique surface properties.[1] The presence of a partially fluorinated carbon backbone combined with terminal hydroxyl functional groups makes this molecule a valuable bifunctional building block. The high fluorine content imparts properties such as hydrophobicity, lipophobicity, and low surface energy, while the two primary alcohol groups offer reactive sites for polymerization and molecular conjugation.[]

Fluoropolymers, in general, have seen rapid growth in biomedical applications, including drug and gene delivery, medical imaging, and the creation of anti-fouling surfaces.[3] Molecules like the topic compound are instrumental in this field, serving as flexible linkers or core components in novel polymers and nanoformulations.[4]

Physicochemical Properties & Structural Data

The unique behavior of this fluorinated diol is a direct consequence of its molecular structure. The ether linkages in the backbone provide flexibility, while the extensive fluorination creates a chemically resistant and non-stick character.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| CAS Number | 330562-44-2 | [5] |

| Molecular Formula | C₈H₆F₁₂O₅ | [5] |

| Molecular Weight | 410.11 g/mol | [] |

| Appearance | White Solid | [6] |

| Melting Point | 40-42 °C | [6] |

| Boiling Point | 88 °C at 0.2 mmHg | [6] |

| Density | 1.706 g/cm³ | [] |

| Solubility | Soluble in acetone and alcohols | [6] |

Structural Information:

-

IUPAC Name: 2-[2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol[7]

-

Synonyms: Fluorinated tetraethylene glycol[]

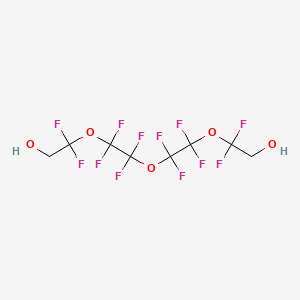

Caption: Molecular structure of the diol.

Synthesis and Purification

A plausible synthetic pathway could be the reduction of the corresponding dicarboxylic acid, Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (CAS 55621-18-6).[8]

Conceptual Synthesis Workflow:

-

Starting Material: Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid or its corresponding diacyl fluoride.

-

Reduction: The carboxylic acid groups are reduced to primary alcohols. This is a standard organic transformation.

-

Rationale for Reagent Choice: A powerful reducing agent that is selective for carboxylic acids or their derivatives (like esters or acyl halides) would be required. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, although borane complexes (e.g., BH₃·THF) could also be employed, often offering milder reaction conditions.

-

-

Work-up and Purification: The reaction mixture is quenched, typically with water and acid, to neutralize the reducing agent and protonate the resulting alkoxides. Purification is critical to remove unreacted starting material and byproducts.

-

Rationale for Purification Method: Given the compound is a solid with a defined melting point, recrystallization from an appropriate solvent system would be a primary method for purification. Column chromatography on silica gel, potentially using a fluorous solid phase, could also be an effective technique.

-

Characterization: The identity and purity of the final product would be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure and the absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared Spectroscopy (IR): To confirm the presence of O-H stretching for the alcohol groups and C-F bonds.

Caption: Conceptual synthesis workflow.

Applications in Research and Drug Development

The bifunctional nature of this diol makes it a versatile component in material science and medicine. Its perfluorinated backbone can be leveraged to create materials with unique properties.

Potential Applications:

-

Specialty Polymers and Coatings: The diol can be used as a monomer in condensation polymerizations (e.g., with diisocyanates to form polyurethanes or with diacids to form polyesters). The resulting polymers would possess the low surface energy, chemical resistance, and thermal stability characteristic of fluoropolymers.[] These are desirable traits for creating hydrophobic and anti-fouling coatings.

-

Drug Delivery and Medical Imaging: Perfluorinated compounds are being explored for their use in drug delivery systems and as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI).[4] This diol could serve as a linker to attach drugs to a perfluorinated core, creating a nanoemulsion or micellar system. Such systems can enhance drug solubility and provide a means for non-invasive tracking in vivo.[9]

-

Cross-linkers for Hydrogels: The terminal alcohol groups can be functionalized (e.g., converted to acrylates) to create cross-linking agents for hydrogels. The inclusion of the fluorinated chain would modify the hydrogel's properties, potentially increasing its mechanical strength and creating domains for sequestering hydrophobic drugs.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. Based on available safety data sheets, the compound is classified as an irritant.[5][10]

-

Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10][11] Work in a well-ventilated area or use local exhaust ventilation.[11]

-

First Aid Measures:

-

Storage: Store in a cool (2-10 °C), dry, and well-ventilated place.[11] Keep the container tightly closed and protected from light.[11]

Conclusion

This compound is a specialized chemical with significant potential in high-performance materials and advanced biomedical applications. Its unique combination of a flexible, inert perfluoroether backbone and reactive terminal hydroxyl groups provides a platform for creating novel polymers, coatings, and drug delivery vehicles. Understanding its physicochemical properties and handling requirements is key to successfully leveraging its capabilities in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information.

-

Sigma-Aldrich. This compound. Merck KGaA.

-

BOC Sciences. CAS 330562-44-2 this compound. BOC Sciences.

-

FUJIFILM Wako Pure Chemical Corporation. Safety Data Sheet. FUJIFILM Wako.

-

Exfluor Research Corporation. Fluorinated tetraethylene glycol, 98%. Exfluor.

-

Wang, K., et al. (2021). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Chemical Society Reviews, 50(9).

-

ChemicalBook. This compound. ChemicalBook.

-

Chemical-Suppliers.com. Fluorinated tetraethylene glycol. Chemical-Suppliers.com.

-

Google Patents. Liquid perfluoropolymers and medical and cosmetic applications incorporating same. Google Patents.

-

Aladdin. Safety Data Sheet. Shanghai Aladdin Biochemical Technology Co., Ltd.

-

Benchchem. 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol). Benchchem.

-

PubChemLite. This compound. PubChemLite.

-

Aladdin. This compound. Aladdin.

-

Chemdad. This compound. Chongqing Chemdad Co., Ltd.

-

PubChem. Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid. National Center for Biotechnology Information.

-

ResearchGate. NIR-labeled perfluoropolyether nanoemulsions for drug delivery and imaging. ResearchGate.

-

Guidechem. Ethanol,2,2'-[oxybis[(1,1,2,2-tetrafluoro-2,1-ethanediyl)oxy]]bis[2,2-difluoro-. Guidechem.

-

Camco Chemical. Safety Data Sheet. Camco Chemical.

-

Alfa Chemistry. PFPE (Perfluoropolyether). Alfa Chemistry.

-

IFLT. Perfluoropolyether di-Alcohol. IFLT. www.iflt.com/products/perfluoropolyether-di-alcohol.html)

Sources

- 1. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H6F12O5 | CID 2778166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. exfluor.com [exfluor.com]

- 7. This compound | 330562-44-2 [sigmaaldrich.com]

- 8. Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid | C8H2F12O7 | CID 2778696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Physical Properties of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol

Introduction

1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol is a bifunctional fluorinated compound characterized by a perfluoropolyether (PFPE) backbone with terminal hydroxyl groups. This unique molecular architecture bestows a combination of properties inherent to fluoropolymers—such as chemical inertness, thermal stability, and low surface energy—with the reactive potential of alcohols. These attributes make it a molecule of significant interest for researchers, particularly in the fields of material science and drug development, where it can be employed as a specialty surfactant, a building block for advanced polymers, or a component in sophisticated drug delivery systems.

This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its molecular behavior and practical application. We will delve into its established and expected physicochemical parameters, detail the experimental methodologies for their determination, and explore the implications of these properties for scientific research and pharmaceutical applications.

Molecular Structure and Identification

The structure of this compound, also known as fluorinated tetraethylene glycol, is defined by a short perfluorinated polyether chain with primary alcohol functionalities at both ends.

Caption: Molecular Structure of the title compound.

Key Identifiers:

-

IUPAC Name: 2-[2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol[1][]

-

Molecular Weight: 410.11 g/mol [][4]

Core Physical Properties

The physical properties of this diol are dominated by its extensive fluorination, which imparts high density and hydrophobicity, while the terminal hydroxyl groups allow for hydrogen bonding and provide sites for chemical reactivity.

| Property | Value | Source(s) |

| Physical Form | White Solid | [3][5] |

| Melting Point | 40-42 °C | [][5][6] |

| Boiling Point | 88 °C at 0.2 mmHg | [][6] |

| Density | 1.706 g/cm³ (predicted) | [][5][6] |

| pKa | 12.84 ± 0.10 (predicted) | [6] |

| Flash Point | 160 °C | [5] |

| Solubility | Soluble in acetone and alcohols | [7] |

Anticipated Physical Characteristics

-

Surface Tension: PFPEs are renowned for their exceptionally low surface tension.[8] The presence of the fluorinated backbone in this compound is expected to result in a low surface tension, making it an effective surfactant.

-

Refractive Index: Fluorinated compounds typically exhibit a low refractive index. This property is anticipated for the title diol and is a key characteristic of functional PFPEs used in coatings and optical applications.

-

Viscosity: The viscosity of PFPEs is highly dependent on their molecular weight and structure. For a relatively short-chain molecule like this diol, a moderate viscosity in its liquid state (above its melting point) is expected.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for this compound are not widely published, the expected features can be inferred from the analysis of similar fluorinated polyethers and alcohols.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include a triplet for the terminal -CH₂- groups adjacent to the -CF₂- groups, and a broad singlet for the hydroxyl (-OH) protons. The chemical shifts would be influenced by the strong electron-withdrawing effect of the adjacent fluorine atoms.

-

¹⁹F NMR: This is a powerful tool for characterizing fluorinated compounds. The spectrum would show distinct signals for the different -CF₂- environments along the polyether chain. The chemical shifts and coupling patterns would provide detailed information about the structure of the perfluoroalkyl segments.[9][10]

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3500 cm⁻¹ would be characteristic of the O-H stretching vibration of the terminal alcohol groups, indicating hydrogen bonding.[11]

-

Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of C-F stretching vibrations, a hallmark of perfluorinated compounds.

-

C-O stretching vibrations from the ether linkages would also be present in the fingerprint region.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely show characteristic losses of CF₂O or C₂F₄O units, which can help to elucidate the structure of the polyether backbone.[12][13][14]

-

Experimental Protocols for Physical Property Determination

The following section outlines standard, validated methodologies for determining the key physical properties of this compound.

Viscosity Measurement

The viscosity of the compound in its liquid state (above 42°C) can be precisely determined using a rotational rheometer.

Caption: Workflow for viscosity measurement.

Step-by-Step Protocol:

-

Sample Preparation: The solid this compound is carefully melted in a temperature-controlled environment. The molten sample is then allowed to thermally equilibrate to the desired measurement temperature (e.g., 50°C).

-

Instrument Calibration: A rotational rheometer is calibrated using a certified viscosity standard at the measurement temperature.

-

Sample Loading: A small, precise volume of the molten sample is transferred onto the center of the rheometer's stationary lower plate.

-

Measurement Initiation: The upper plate (or cone) is lowered to a predefined gap distance, ensuring the sample fills the gap without overflowing. The temperature is maintained throughout the experiment.

-

Shear Application: A programmed shear rate is applied to the sample, and the corresponding shear stress is measured by the instrument's transducer.

-

Data Analysis: The viscosity is calculated as the ratio of shear stress to shear rate. Measurements can be taken over a range of shear rates to assess if the fluid is Newtonian or non-Newtonian.

Surface Tension Determination

The pendant drop method is a precise optical technique for measuring the surface tension of liquids.

Step-by-Step Protocol:

-

Sample Preparation: The diol is melted and loaded into a syringe fitted with a needle of known diameter. The syringe and sample are brought to the desired measurement temperature.

-

Droplet Formation: A small droplet of the molten sample is carefully extruded from the needle tip, forming a pendant drop.

-

Image Capture: A high-resolution camera captures a digital image of the droplet profile against a backlit background.

-

Profile Analysis: Specialized software analyzes the shape of the pendant drop. The profile is determined by the balance between the surface tension, which tends to make the drop spherical, and gravity, which elongates it.

-

Calculation: The software fits the droplet's profile to the Young-Laplace equation to calculate the surface tension with high accuracy.

Refractive Index Measurement

An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

Step-by-Step Protocol:

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the molten diol are placed on the surface of the measuring prism.

-

Measurement: The illuminating prism is closed over the sample, creating a thin film. The user looks through the eyepiece and adjusts the control knob until the boundary between the light and dark fields is sharp and aligned with the crosshairs.

-

Reading: The refractive index is read directly from the instrument's calibrated scale. Temperature control is crucial, as refractive index is temperature-dependent.

Applications in Research and Drug Development

The unique combination of a perfluorinated backbone and reactive hydroxyl end-groups makes this compound a valuable molecule in several advanced applications.

-

Drug Delivery Systems: Perfluorocarbons are being extensively investigated for their use in drug delivery, particularly in the formation of stable nanoemulsions for the delivery of hydrophobic drugs. The amphiphilic character of this diol, with its hydrophobic fluorinated chain and hydrophilic alcohol groups, makes it a candidate for stabilizing such emulsions.

-

Specialty Coatings and Surface Modification: The low surface energy imparted by the fluorinated segment makes this diol useful for creating superhydrophobic and oleophobic surfaces. In drug development, such coatings can be applied to medical devices to reduce biofouling or to microfluidic chips to control fluid behavior.

-

Synthesis of Advanced Polymers: The terminal diol functionalities serve as reactive handles for polymerization. This allows for the incorporation of the perfluoropolyether segment into larger polymer structures, such as polyurethanes or polyesters. These resulting polymers can exhibit enhanced thermal and chemical resistance, making them suitable for demanding biomedical applications.

Safety and Handling

According to available safety data, this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a specialized chemical with a compelling set of physical properties derived from its unique fluorinated and bifunctional structure. Its high density, thermal stability, and anticipated low surface tension and refractive index, combined with the reactivity of its terminal hydroxyl groups, position it as a valuable tool for material scientists and pharmaceutical researchers. Understanding these core properties is key to leveraging its full potential in the development of advanced materials, from specialty polymers to innovative drug delivery platforms. Further experimental characterization of its properties will undoubtedly open new avenues for its application.

References

-

Karis, T. E., et al. (n.d.). Perfluoropolyether characterization by nuclear magnetic resonance spectroscopy and gel permeation chromatography. ResearchGate. Available at: [Link]

-

Scientific.Net. (2011). NMR Spectrum Analysis of Perfluoro Polyethers (PFPE) of Fluorocarbon-based Magnetic Fluid's Base Liquid. Available at: [Link]

-

Zhang, Y., et al. (2023). Study of a Novel Fluorine-Containing Polyether Waterborne Polyurethane with POSS as a Cross-Linking Agent. National Institutes of Health. Available at: [Link]

-

DTIC. (2020). IR Absorption Spectra for PFAS Molecules Calculated Using Density Functional Theory. Available at: [Link]

-

Tonelli, A. E., & Turri, S. (2021). Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers. Macromolecules. Available at: [Link]

-

Reinsberg, S. A., et al. (1999). Fluorine-19 NMR investigation of poly(trifluoroethylene). Polymer. Available at: [Link]

-

Bongiovanni, R., et al. (2000). Surface study of perfluoropolyether-urethane cross-linked polymers. Surface and Interface Analysis. Available at: [Link]

-

ChemDad. (n.d.). This compound. Available at: [Link]

-

Wu, W., et al. (2025). Mechanism study on the water solubility transition of oil-soluble fluorocarbon/hydrocarbon hybrid surfactants regulated by host-guest chemistry. Journal of Molecular Liquids. Available at: [Link]

-

CIESC. (n.d.). Structural characterization of Z-type perfluoropolyether. Available at: [Link]

-

American Chemical Society. (2021). Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers. Macromolecules. Available at: [Link]

-

American Chemical Society. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. Available at: [Link]

-

Chemical-Suppliers. (n.d.). Fluorinated tetraethylene glycol. Available at: [Link]

-

Romano, R. M., & Mitzel, N. W. (2025). Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation. Molecules. Available at: [Link]

-

Army Research Laboratory. (2020). IR Absorption Spectra for PFAS Molecules Calculated Using Density Functional Theory. Available at: [Link]

-

Daugulis, O. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Royal Society of Chemistry. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts. Available at: [Link]

-

NASA. (n.d.). Perfluoropolyether. Available at: [Link]

-

TOPDA. (n.d.). Perfluoropolyether di-Alcohol | PFPE diol. Available at: [Link]

-

Daugulis, O. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Organic Chemistry Frontiers. Available at: [Link]

-

Sworen, J. C., et al. (2024). Interrogation of a Fluoropolymer Dispersion Manufactured with a Non-Fluorinated Polymerization Aid for Targeted and Non-Targeted Fluorinated Residuals by Liquid Chromatography High Resolution Mass Spectrometry. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts. Available at: [Link]

-

Shuklov, I. A., et al. (2015). Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. ResearchGate. Available at: [Link]

-

SAE International. (1992). Viscosity of Perfluoropolyether Lubricants: Influence of Structure, Chain Dimensions and Molecular Interactions. Available at: [Link]

-

Taylor & Francis Online. (2024). Analysis of PFAS and further VOC from fluoropolymer-coated cookware by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). Available at: [Link]

- Google Patents. (n.d.). US6133472A - Fluorinated oxyvinyl compounds and methods of preparing and using same.

-

George, E. (2016). Shear dependence of viscosity for perfluoropolyether fluids. ResearchGate. Available at: [Link]

-

NASA. (n.d.). Properties of Perfluoropolyethers for Space Applications. Available at: [Link]

-

ResearchGate. (n.d.). Refractive index of ethylene glycol versus wavelength and temperature. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of Ti and Zr-PFH complexes. Available at: [Link]

-

Semantic Scholar. (2016). Measurement and Correlation of Densities and Dynamic Viscosities of Perfluoropolyether Oils. Available at: [Link]

-

RefractiveIndex.INFO. (n.d.). Refractive index of C2H4(OH)2 (Ethylene glycol) - El-Kashef. Available at: [Link]

-

Chemistry For Everyone. (2025). What Is The Refractive Index Of Ethylene Glycol?. YouTube. Available at: [Link]

-

RefractiveIndex.INFO. (n.d.). Refractive index of C2H4(OH)2 (Ethylene glycol) - Sani-formula. Available at: [Link]

-

MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Available at: [Link]

- Google Patents. (n.d.). US20070032684A1 - Process for producing fluorine-containing diol and its derivatives.

-

PubMed Central. (n.d.). On the Behavior of the Ethylene Glycol Components of Polydisperse Polyethylene Glycol PEG200. Available at: [Link]

Sources

- 1. Fluorinated tetraethylene glycol | 330562-44-2 [sigmaaldrich.com]

- 3. This compound | 330562-44-2 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Fluorinated tetraethylene glycol | CAS 330562-44-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. exfluor.com [exfluor.com]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. researchgate.net [researchgate.net]

- 10. C13 NMR Spectrum Analysis of Perfluoro Polyethers (PFPE) of Fluorocarbon-Based Magnetic Fluid’s Base Liquid | Scientific.Net [scientific.net]

- 11. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis | MDPI [mdpi.com]

- 12. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 13. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol. This fluorinated diol, with its unique combination of a flexible ether backbone and terminal hydroxyl functionalities, presents significant opportunities in the development of advanced materials and surfaces. This document will delve into the structural characteristics that govern its behavior, its known applications, and its potential as a versatile building block in polymer chemistry and beyond. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide will also draw upon the established chemistry of analogous fluorinated diols to provide a robust understanding of its expected reactivity and performance attributes.

Introduction: The Strategic Role of Fluorination in Molecular Design

The introduction of fluorine into organic molecules imparts a range of desirable properties, including high thermal stability, chemical inertness, hydrophobicity, and oleophobicity. In the context of diols, these characteristics make them valuable intermediates for creating specialized polymers and surface coatings. This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family and is notable for its oligo(ethylene glycol)-like structure, which provides a degree of flexibility and hydrophilicity to an otherwise highly fluorinated backbone. This unique structural combination makes it a molecule of interest for applications requiring a balance of fluorocarbon properties with reactive handles for chemical modification.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H6F12O5 | [1][] |

| Molecular Weight | 410.11 g/mol | [1][] |

| IUPAC Name | 2-[2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol | [1][3] |

| CAS Number | 330562-44-2 | [1] |

| Appearance | White solid | [4] |

| Melting Point | 40-42 °C | [3][4] |

| Boiling Point | 88 °C at 0.2 mmHg | [3][4] |

| Density | ~1.706 g/cm³ (predicted) | [4] |

Structural Analysis

The molecule consists of a central 3,6,9-trioxaundecane chain where the carbon atoms, with the exception of those adjacent to the terminal hydroxyl groups, are fully fluorinated. The terminal methylene groups are not fluorinated, which is indicated by the "1H,1H,11H,11H" in its name. This partial fluorination is crucial for the reactivity of the terminal hydroxyl groups.

Diagram: Molecular Structure of this compound

Caption: 2D representation of the molecular structure.

Spectroscopic Characterization (Predicted)

-

¹H NMR: A triplet corresponding to the -CH₂- protons adjacent to the hydroxyl group, and another multiplet for the -CH₂- group adjacent to the -CF₂- group. The hydroxyl protons would appear as a broad singlet, which may be exchangeable with D₂O.

-

¹³C NMR: Resonances for the two non-equivalent -CH₂- carbons and multiple resonances for the fluorinated carbons, showing complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: Multiple signals are expected due to the different chemical environments of the fluorine atoms along the chain. The signals would likely appear as multiplets due to F-F coupling.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups. Strong C-F stretching bands would be prominent in the 1000-1300 cm⁻¹ region. A C-O stretching band for the ether linkages would also be present.

-

Mass Spectrometry: The molecular ion peak would be observed, along with characteristic fragmentation patterns resulting from the cleavage of C-C, C-O, and C-F bonds.

Synthesis and Reactivity

Synthesis Pathways

The synthesis of fluorinated oligo(ethylene glycol)s typically involves the oligomerization of fluorinated epoxides or the reaction of fluorinated diols with fluorinated dielectrophiles. While a specific protocol for this compound is not detailed in readily available literature, a plausible synthetic route could involve the reaction of a partially fluorinated diol with a fluorinated diepoxide or a similar strategy.

Diagram: Generalized Synthesis Concept

Caption: Conceptual synthetic pathway.

Reactivity of the Terminal Hydroxyl Groups

The terminal primary hydroxyl groups are the primary sites of reactivity in this molecule. They can undergo typical alcohol reactions, allowing for the functionalization and incorporation of this fluorinated segment into larger molecular architectures.

Key Reactions:

-

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters.

-

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

-

Urethane Formation: Reaction with isocyanates to form polyurethanes. This is a particularly important reaction for creating fluorinated polymers.

The electron-withdrawing effect of the adjacent fluorinated carbons will increase the acidity of the hydroxyl protons compared to their non-fluorinated analogs, potentially influencing reaction kinetics.

Applications and Future Prospects

The unique properties of this compound make it a valuable component in various advanced materials.

Specialty Coatings and Surface Treatments

A primary application of this and related fluorinated diols is in the formulation of specialty coatings.[3] When incorporated into a polymer matrix, the fluorinated segments tend to migrate to the surface, creating a low-energy interface with excellent water and oil repellency. This is highly desirable for creating anti-fouling, anti-graffiti, and easy-to-clean surfaces. The diol functionality allows it to be chemically bonded into the coating resin, ensuring the permanence of these properties.

Polymer Modification

As a diol, it can be used as a monomer or a chain extender in the synthesis of polyesters and polyurethanes. The incorporation of the fluorinated ether backbone can impart properties such as:

-

Increased chemical and thermal stability.

-

Reduced surface energy.

-

Lower refractive index.

-

Increased gas permeability.

-

Flexibility due to the ether linkages.

These modified polymers could find use in demanding applications such as high-performance seals, gaskets, and membranes.

Potential in Biomedical and Drug Development

While direct applications of this specific molecule in drug development are not widely reported, the broader class of perfluorocarbons has been explored for various biomedical uses. Perfluorocarbons are known for their high gas-dissolving capacity and are used as oxygen carriers in blood substitutes.

The amphiphilic nature that can be achieved by derivatizing this diol could make it a candidate for the formation of micelles or nanoparticles for drug delivery.[5][6] The fluorinated core could encapsulate hydrophobic drugs, while the derivatized end groups could provide aqueous stability and targeting functionalities. Furthermore, coatings derived from this diol could be used to create biocompatible and bio-inert surfaces for medical devices and implants.

Safety and Handling

According to available GHS information, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a specialized chemical intermediate with a unique molecular architecture that combines the properties of fluorocarbons and oligo(ethylene glycol)s. Its primary value lies in its ability to serve as a building block for advanced polymers and coatings, imparting desirable properties such as chemical inertness, thermal stability, and low surface energy. While detailed research on this specific molecule is not abundant, its structural features suggest significant potential for further exploration, particularly in the fields of material science and potentially in specialized biomedical applications. As the demand for high-performance materials continues to grow, the role of such precisely engineered fluorinated molecules is likely to become increasingly important.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

Chemdad. This compound. Available from: [Link]

- Google Patents. Perfluorophthalocyanine molecules and methods for synthesis.

-

Ghosn, B., et al. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Pharmaceutics14.1 (2022): 125. Available from: [Link]

-

Jo, S., et al. Perfluorocarbon Nanodroplets for Dual Delivery with Ultrasound/GSH-Responsive Release of Model Drug and Passive Release of Nitric Oxide. Pharmaceutics14.6 (2022): 1169. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol

Introduction

1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol is a fluorinated diol of significant interest in advanced materials science. Its unique structure, characterized by a perfluorinated polyether backbone terminated by hydroxyl groups, imparts a combination of desirable properties including high thermal and chemical stability, low surface energy, and hydrophobicity. These attributes make it a valuable building block for the synthesis of high-performance polymers such as polyesters, polycarbonates, and polyurethanes.[1] Such polymers find applications in specialized coatings, sealants, and biomedical devices where durability and unique surface properties are paramount. This guide provides a comprehensive overview of a robust synthetic route to this specialized fluorinated diol, intended for researchers and professionals in drug development and materials science.

Synthetic Strategy: A Rationale

The synthesis of this compound is most effectively achieved through the reduction of a suitable dicarboxylic acid ester precursor. This approach is favored due to the relative accessibility of perfluorinated dicarboxylic acids and their esters, which can be prepared via established fluorination chemistries.[2] The core of this strategy lies in the highly efficient and well-understood reduction of the ester functional groups to primary alcohols.

The chosen precursor for this synthesis is the diethyl ester of the corresponding perfluorinated trioxaundecanedioic acid. The ethyl ester is selected over the methyl ester to facilitate purification of the final product, as ethanol is generally easier to remove than methanol. The reduction is carried out using a powerful reducing agent, lithium aluminum hydride (LAH), which is known to effectively reduce esters, including those with electron-withdrawing fluorine substituents, to their corresponding alcohols.[3][4]

Experimental Protocols

Part 1: Synthesis of Diethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,11-undecanedioate (Precursor)

While several routes to perfluoroether dicarboxylic acids and their esters exist, a common method involves the oligomerization of perfluorinated epoxides followed by esterification.[1][5] For the purpose of this guide, we will assume the availability of the precursor, Diethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-1,11-undecanedioate. Should a synthesis of the precursor be required, established methods for the preparation of perfluoropolyether carboxylic acids from perfluoroether acyl fluorides can be adapted.[6]

Part 2: Reduction of Diethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,11-undecanedioate to this compound

This section details the critical reduction step to yield the target diol.

Reaction Scheme:

Figure 1: Reaction workflow for the reduction of the perfluoroether diester to the corresponding diol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl Perfluoro-3,6,9-trioxaundecanedioate | ~466.15 | 10.0 g | 0.021 |

| Lithium Aluminum Hydride (LAH) | 37.95 | 2.4 g | 0.063 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |

| Ethyl Acetate | 88.11 | 50 mL | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | 100 mL | - |

| Saturated Sodium Chloride Solution (Brine) | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Step-by-Step Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

LAH Suspension: In the reaction flask, lithium aluminum hydride (2.4 g, 0.063 mol) is carefully suspended in anhydrous tetrahydrofuran (100 mL) under a nitrogen atmosphere. The suspension is cooled to 0 °C using an ice-water bath.

-

Substrate Addition: The Diethyl Perfluoro-3,6,9-trioxaundecanedioate (10.0 g, 0.021 mol) is dissolved in anhydrous THF (100 mL) and transferred to the dropping funnel. This solution is then added dropwise to the stirred LAH suspension over a period of 60-90 minutes, maintaining the internal temperature below 10 °C.[7] The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to reflux and maintained at this temperature for 4-6 hours, or until thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis indicates the complete consumption of the starting material.

-

Quenching: The reaction flask is cooled back to 0 °C in an ice-water bath. The excess LAH is quenched by the slow, dropwise addition of ethyl acetate (50 mL). This is followed by the cautious, dropwise addition of water (2.4 mL), 15% aqueous sodium hydroxide (2.4 mL), and finally water (7.2 mL) to form a granular precipitate of aluminum salts.[8] Caution: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and in a well-ventilated fume hood.

-

Workup and Extraction: The resulting slurry is stirred for 30 minutes at room temperature and then filtered through a pad of Celite. The filter cake is washed with additional THF (3 x 50 mL). The combined organic filtrates are then washed with 1 M hydrochloric acid (100 mL) and saturated sodium chloride solution (100 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude this compound is typically a waxy solid or a viscous oil. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system, such as a mixture of a fluorinated solvent and a hydrocarbon solvent.

Purification Workflow:

Figure 2: Purification workflow for this compound.

Characterization Data:

| Property | Expected Value |

| Appearance | White to off-white waxy solid or colorless viscous liquid |

| Molecular Formula | C₈H₆F₁₂O₅ |

| Molecular Weight | 410.11 g/mol |

| ¹H NMR | Signals corresponding to the -CH₂OH protons. |

| ¹⁹F NMR | Complex multiplets corresponding to the different CF₂ groups in the perfluoroether chain. |

| FT-IR | Broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and C-F stretching vibrations. |

Safety and Handling

-

Lithium Aluminum Hydride (LAH): LAH is a highly reactive, pyrophoric, and water-sensitive reagent. It should be handled under an inert atmosphere (nitrogen or argon) at all times. All glassware must be thoroughly dried before use. LAH reacts violently with water and protic solvents to release flammable hydrogen gas. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.[8]

-

Anhydrous Solvents: Anhydrous THF is flammable and can form explosive peroxides upon standing. Use only freshly distilled or commercially available anhydrous solvents.

-

Workup Procedure: The quenching of the LAH reaction is extremely hazardous and must be performed with extreme caution, especially on a large scale. The dropwise addition of quenching agents should be slow and controlled, with adequate cooling.

Conclusion

The synthesis of this compound via the lithium aluminum hydride reduction of its corresponding diethyl ester is a reliable and scalable method. Careful attention to anhydrous reaction conditions and safe handling of reactive intermediates are critical for a successful and safe synthesis. The resulting high-purity diol is a versatile precursor for the development of advanced fluorinated materials with tailored properties for a wide range of scientific and industrial applications.

References

-

Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. (2024). MDPI. Retrieved from [Link]

-

Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Sheffield. Retrieved from [Link]

- Process for preparing perfluoroether carboxylic acids. (1992). Google Patents.

-

Synthesis of Perfluorinated Carboxylic Acid Membrane Monomers by Utilizing Liquid‐Phase Direct Fluorination. (n.d.). Sci-Hub. Retrieved from [Link]

-

Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers. (2021). ACS Publications. Retrieved from [Link]

-

A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024). ACS Publications. Retrieved from [Link]

- Method for preparing perfluoropolyether carboxylic acid. (2016). Google Patents.

-

Esters can be reduced to 1° alcohols using LiAlH4. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. fk100.de [fk100.de]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 5. CN105646177A - Method for preparing perfluoropolyether carboxylic acid - Google Patents [patents.google.com]

- 6. EP0510596A2 - Process for preparing perfluoroether carboxylic acids - Google Patents [patents.google.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol (CAS Number: 330562-44-2). As a Senior Application Scientist, the aim is to synthesize the available technical information with practical, field-proven insights to ensure the safe handling and use of this compound in a research and development setting. This document is structured to provide a deep, causal understanding of the necessary safety protocols, grounded in the chemical's inherent properties.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a fluorinated diol.[] Its structure is characterized by a polyether backbone with extensive fluorination. This high degree of fluorination is the primary driver of its chemical properties, imparting both stability and potential hazards.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 330562-44-2 | [2][3][4] |

| Molecular Formula | C8H6F12O5 | [][2][4] |

| Molecular Weight | 410.11 g/mol | [][2][5] |

| Appearance | White solid | [4] |

| Melting Point | 40-42°C | [][4] |

| Boiling Point | 88°C at 0.2 mm Hg | [][4] |

| Density | 1.706 g/cm³ (Predicted) | [][4] |

| Synonyms | Fluorinated Tetraethylene Glycol | [][4] |

The causality behind its properties lies in the carbon-fluorine bond, one of the strongest in organic chemistry. This bond strength contributes to the chemical's thermal and chemical resistance.[] However, it's crucial to understand that while stable, this compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment.[6][7]

Section 2: Hazard Identification and Toxicological Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Skin Irritation (Category 2) : Causes skin irritation.[5]

-

Serious Eye Damage/Eye Irritation (Category 1/2) : Causes serious eye damage or irritation.[5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[5]

The signal word for this chemical is "Danger" or "Warning" .

Diagram 1: GHS Hazard Pictograms

Caption: GHS pictograms for irritation/toxicity and corrosion.

Toxicological Insights: The irritant nature of this compound is likely due to its ability to interact with and disrupt the lipid bilayers of skin and eye cells. While specific toxicological data for this exact compound is limited, the broader class of PFAS compounds has been studied more extensively. Exposure to some PFAS has been linked to a range of health effects, including altered immune and thyroid function, liver and kidney issues, and developmental problems.[8][9] It is prudent to handle all PFAS, including this one, with a high degree of caution, assuming potential for long-term health effects due to their persistence.[10]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of protocols is essential for handling this chemical. The core principle is to minimize all potential routes of exposure: dermal, ocular, and inhalation.

Experimental Workflow: Safe Handling Protocol

-

Preparation and Engineering Controls:

-

Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of any dust or vapors.

-

Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

-

Clear the workspace of all non-essential items.

-

-

Personal Protective Equipment (PPE) Selection:

-

Hand Protection: Wear chemically resistant gloves. Given the fluorinated nature of the compound, nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for the specific type of glove and its breakthrough time.

-

Eye and Face Protection: Use safety glasses with side-shields or, preferably, chemical safety goggles. A face shield should be worn if there is a risk of splashing.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be used.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

-

-

Handling and Dispensing:

-

As this is a solid with a low melting point, it can be handled as a powder or a molten liquid.[4]

-

If handling as a powder, avoid creating dust. Use a spatula for transfers.

-

If heating, do so slowly and in a controlled manner to avoid splashing and the generation of fumes.

-

Keep the container tightly closed when not in use.[11]

-

-

Post-Handling:

-

Thoroughly wash hands and any exposed skin with soap and water after handling.

-

Clean the work area and any contaminated equipment.

-

Properly remove and dispose of contaminated PPE.

-

Diagram 2: Personal Protective Equipment (PPE) Hierarchy

Caption: Standard and task-dependent PPE for handling.

Section 4: First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

-

Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Spill Response Protocol:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Section 5: Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Disposal of this chemical and its containers must be in accordance with all applicable federal, state, and local regulations.

-

It is considered a persistent "forever chemical," and therefore, special consideration must be given to its disposal to prevent environmental contamination.[6] Incineration at high temperatures may be a suitable disposal method, but this should be confirmed with a licensed professional waste disposal service.

Section 6: Conclusion

This compound is a valuable research chemical, but its safe use is predicated on a thorough understanding of its hazards and the implementation of robust safety protocols. The high degree of fluorination that gives this compound its unique properties also necessitates careful handling to avoid skin, eye, and respiratory irritation. As part of the broader PFAS class of chemicals, its environmental persistence demands responsible storage and disposal. By adhering to the guidelines outlined in this document, researchers can mitigate the risks and work safely with this compound.

References

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2024, January 15). PFAS. Retrieved from [Link]

-

National Institute of Environmental Health Sciences. (2021, March). Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research. Retrieved from [Link]

-

MADE SAFE. (2024, January 18). Chemical Profile: Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, November 5). Our Current Understanding of the Human Health and Environmental Risks of PFAS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 30). PFAS Explained. Retrieved from [Link]

Sources

- 2. scbt.com [scbt.com]

- 3. 330562-44-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | C8H6F12O5 | CID 2778166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PFAS - Wikipedia [en.wikipedia.org]

- 7. epa.gov [epa.gov]

- 8. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. madesafe.org [madesafe.org]

- 11. synquestlabs.com [synquestlabs.com]

solubility of 1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol in common solvents

An In-Depth Technical Guide to the Solubility of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol in Common Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 330562-44-2). While empirical solubility data for this specific fluorinated diol is not extensively published, this document leverages fundamental principles of physical chemistry, structure-property relationships of analogous perfluoropolyether (PFPE) compounds, and established experimental methodologies to offer a predictive solubility profile. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds in formulations, coatings, and advanced material applications. Included are a detailed experimental protocol for quantitative solubility determination and a predictive assessment of its solubility in a range of common laboratory solvents.

Introduction to this compound

This compound is a bifunctional fluorinated compound characterized by a flexible perfluoropolyether backbone and terminal primary hydroxyl groups.[1] This unique molecular architecture imparts a combination of desirable properties, including high chemical inertness, thermal stability, low surface energy, and the ability to participate in polymerization reactions via its hydroxyl functionalities.[]

Key Physicochemical Properties:

-

Molecular Formula: C₈H₆F₁₂O₅[1]

-

Molecular Weight: 410.11 g/mol [1]

-

Appearance: Solid

-

Melting Point: 40-42 °C[]

-

Boiling Point: 88 °C at 0.2 mm Hg[]

-

Density: ~1.706 g/cm³[]

-

Synonyms: Fluorinated Tetraethylene Glycol[]

The presence of both a highly fluorinated, lipophobic chain and polar, hydrophilic alcohol end-groups suggests an amphiphilic character, which is critical to understanding its solubility behavior.[3] Its applications are found in specialty coatings, surface treatments, and as a precursor for modified polymers.[][4] For professionals in drug development, such compounds are of interest for creating stable nanoemulsions and specialized drug delivery vehicles.[5][6]

Predictive Solubility Profile

The solubility of a solute in a given solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the two substances.[7] For fluorinated compounds, this principle is nuanced. The highly electronegative fluorine atoms create a nonpolar, low-energy surface, but the C-F bonds themselves are polar. This dual nature means that fluorinated molecules often exhibit limited solubility in both aqueous and hydrocarbon-based solvents, sometimes preferring fluorinated solvents.

The structure of this compound, with its polar hydroxyl groups, complicates this picture. These groups can engage in hydrogen bonding, which typically enhances solubility in polar protic solvents.

Analysis of Molecular Structure and Intermolecular Forces

-

Perfluoroether Backbone: This segment is nonpolar, lipophobic, and hydrophobic. It will resist interaction with hydrocarbon and polar solvents but will readily interact with other fluorinated molecules.

-

Ether Linkages: The oxygen atoms in the ether backbone introduce some polarity but are largely shielded by the fluorine atoms, offering limited sites for hydrogen bonding.

-

Terminal Hydroxyl Groups (-CH₂OH): These are polar and capable of acting as both hydrogen bond donors and acceptors. This feature is expected to dominate interactions with polar solvents.

Predicted Solubility in Common Solvent Classes

Based on the analysis of its structure and the behavior of similar compounds, the following solubility profile is predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Partially Soluble to Soluble | The terminal hydroxyl groups can form strong hydrogen bonds with protic solvents. Fluorination is known to improve solubility in alcohols like ethanol.[3] However, the fluorinated backbone may limit miscibility, especially in water.[8][9] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can act as hydrogen bond acceptors for the diol's hydroxyl groups. The overall polarity is compatible with the ether linkages and the polar end groups. Fluorinated compounds often show good solubility in medium-polarity solvents like THF and acetone.[3] |

| Nonpolar (Aliphatic) | Hexane, Heptane | Insoluble | The nonpolar hydrocarbon chain of these solvents will have very weak interactions with the highly polar C-F bonds and the hydroxyl groups of the diol, leading to immiscibility. |

| Nonpolar (Aromatic) | Toluene, Benzene | Sparingly Soluble | The polarizability of the aromatic ring may allow for weak interactions, but significant solubility is not expected due to the large polarity mismatch. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Partially Soluble | These solvents have a moderate polarity that may offer some compatibility, but strong solvation is unlikely. |

| Fluorinated | Perfluorohexane, Fluorinated Ethers (e.g., HFE-7100) | Potentially Soluble, but may require a co-solvent | While the "like dissolves like" rule suggests solubility in fluorinated solvents, highly functionalized perfluorinated polyethers can have poor solubility in these solvents. The addition of a co-solvent, such as an alcohol, may be necessary to achieve a stable solution.[10] |

Standardized Protocol for Experimental Solubility Determination

To move from a predictive to a quantitative understanding, a rigorous experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[11][12]

Causality and Experimental Design

The core principle of this protocol is to create a saturated solution at a constant temperature, where the rate of dissolution equals the rate of precipitation. This state of equilibrium ensures that the measured concentration represents the maximum amount of solute the solvent can hold under those conditions. Every step is designed to maintain this equilibrium and ensure the accuracy of the final measurement.

Materials and Equipment

-

This compound (solute)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker with temperature control

-

Analytical balance (±0.1 mg precision)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a high-precision evaporator for gravimetric analysis)

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid diol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.[11]

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A preliminary kinetic study (measuring concentration at 24, 48, and 72 hours) is recommended to determine the necessary equilibration time. A 48-hour period is often sufficient.

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, tared container.[12] This filtration step is critical to remove any microscopic solid particles that could falsely inflate the solubility measurement.

-

Quantification: Determine the concentration of the diol in the filtered sample.

-

Gravimetric Method: Accurately weigh the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point. Weigh the remaining solid residue. The solubility can be expressed in g/100 mL or mol/L.

-

Chromatographic Method: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of an HPLC or GC instrument. Quantify the concentration against a prepared calibration curve.

-

Self-Validating System and Controls

-

Mass Balance: The total mass of the vial's contents should remain constant.

-

Confirmation of Saturation: Visually inspect for excess solid before and after equilibration.

-

Reproducibility: Perform each measurement in triplicate to ensure the results are consistent and to calculate standard deviation.

-

Purity Analysis: Confirm the purity of both the solute and solvents before the experiment, as impurities can significantly alter solubility.[11]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the isothermal shake-flask solubility determination protocol.

Caption: Workflow for determining the equilibrium solubility of a solid in a liquid.

Conclusion

This compound is a specialty chemical with a complex solubility profile owing to its amphiphilic nature. It is predicted to be most soluble in polar aprotic and polar protic solvents, with limited to no solubility in nonpolar hydrocarbon solvents. Its solubility in fluorinated solvents may require the use of a polar co-solvent. For applications requiring precise concentrations, the predictive data in this guide should be supplemented with rigorous experimental determination using the provided standardized protocol. This ensures the development of robust and reliable formulations for advanced materials and drug delivery systems.

References

-

Van Lier, G., De Vleeschouwer, F., De Pril, P., & Geerlings, P. (2009). Theoretical prediction of the solubility of fluorinated C 60. Physical Chemistry Chemical Physics, 11(27), 5573-5577. Available at: [Link]

-

Fu, Y., et al. (2025). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors. Journal of Molecular Liquids. Available at: [Link]

-

Arévalo, V. D., et al. (2024). Experimental Measurement and Modeling of the Solubility of Fluorinated Compounds Derived from Dichlone in Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Education.com. (2021). Testing the Solubility of Common Liquid Solvents. Available at: [Link]

-

Carvalho, P. J., et al. (2014). Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results. The Journal of Chemical Thermodynamics. Available at: [Link]

-

Ferreira, L. A., & Fako, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 891-893. Available at: [Link]

-

Ingeniería UC. (2024). Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. Available at: [Link]

-

Gerrard, W. (n.d.). The Experimental Determination of Solubilities. ResearchGate. Available at: [Link]

-

Ganesan, D. (2018). solubility experimental methods.pptx. Slideshare. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Freie Universität Berlin. (2019). New Perfluoropolyether Surfactants for Water-in-Oil Emulsions. Available at: [Link]

- Google Patents. (2005). US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents.

-

Fluoropharm. (n.d.). Perfluoropolyether di-Alcohol | PFPE diol. Available at: [Link]

-

PubChem. (n.d.). Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid. Available at: [Link]

-

Yamamoto, Y., et al. (2022). Application of perfluoropolyether elastomers in microfluidic drug metabolism assays. International Journal of Pharmaceutics, 628, 122253. Available at: [Link]

-

Termine, R., et al. (2021). Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers. Macromolecules, 54(3), 1045-1063. Available at: [Link]

-

Pliego, J. R. (2021). Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile. Chemistry – A European Journal, 27(39), 10123-10131. Available at: [Link]

-

Kim, J., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3829. Available at: [Link]

-

O'Hanlon, C. E., et al. (2012). NIR-labeled perfluoropolyether nanoemulsions for drug delivery and imaging. Journal of Fluorine Chemistry, 137, 27-33. Available at: [Link]

-

Spataru, T., et al. (2021). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. ACS Applied Materials & Interfaces, 13(3), 4410-4421. Available at: [Link]

-

ResearchGate. (2017). What is the solubility of water in fluorous (fluorinated) solvents?. Available at: [Link]

Sources

- 1. This compound | C8H6F12O5 | CID 2778166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 330562-44-2 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NIR-labeled perfluoropolyether nanoemulsions for drug delivery and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. education.com [education.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents - Google Patents [patents.google.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pubs.acs.org [pubs.acs.org]

spectroscopic data for 1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol

An In-depth Technical Guide to the Spectroscopic Characterization of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a representation of this compound, highlighting the distinct chemical environments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the presence of fluorine, both ¹H, ¹³C, and ¹⁹F NMR would be instrumental in confirming the structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the methylene (-CH₂-) and hydroxyl (-OH) protons. The high degree of fluorination will significantly influence the chemical shifts of the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₂- | 3.8 - 4.2 | Triplet (t) | 4H | Deshielded by the adjacent -CF₂- group and the oxygen atom. The triplet arises from coupling to the two adjacent fluorine atoms. |

| -OH | Variable (concentration dependent) | Singlet (s) | 2H | The chemical shift of hydroxyl protons is dependent on solvent, concentration, and temperature. It will likely appear as a broad singlet. |

The non-fluorinated analog, tetraethylene glycol, exhibits signals for its terminal -CH₂OH protons around 3.6-3.7 ppm. The strong electron-withdrawing effect of the two adjacent fluorine atoms in the target molecule is expected to shift the methylene proton signal significantly downfield.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts will be heavily influenced by the attached fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₂- | 65 - 70 | Influenced by the adjacent hydroxyl group and the -CF₂- group. |